3,5-Dinitrocatechol

Description

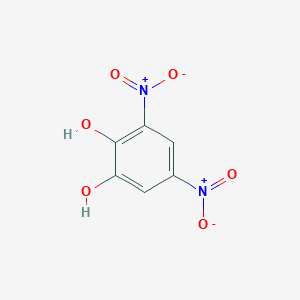

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCDWNDTNSWDFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227391 | |

| Record name | 3,5-Dinitrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463318 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7659-29-2 | |

| Record name | 3,5-Dinitrocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7659-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OR486 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitrocatechol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02105 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5-Dinitrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK0VA22GY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dinitrocatechol (CAS Number: 7659-29-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrocatechol, also known by its synonym OR-486, is a nitrocatechol derivative that has garnered significant interest in the scientific community, primarily for its potent and selective inhibitory activity against the enzyme Catechol-O-methyltransferase (COMT).[1][2] This enzyme plays a crucial role in the metabolic degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting COMT, this compound effectively increases the bioavailability of these neurotransmitters, a mechanism of action that is of particular interest in the context of neurodegenerative disorders like Parkinson's disease. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, biological activity, and relevant experimental protocols.

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7659-29-2 | [3] |

| Molecular Formula | C₆H₄N₂O₆ | [3][4] |

| Molecular Weight | 200.11 g/mol | [3][5] |

| Appearance | Yellow solid | [4] |

| Melting Point | 166-166.5 °C | [3][5] |

| Boiling Point (Predicted) | 354.5 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.819 g/cm³ | [5] |

| Water Solubility | 0.17 mg/mL (slightly soluble) | [6] |

| Solubility in other solvents | Soluble in DMSO and ethanol. Soluble in aqueous buffer at pH > 5. | [6] |

| pKa (Predicted) | 3.85 ± 0.44 | [3] |

| LogP (Predicted) | 1.96 | [5] |

| UV/Vis (λmax) | 214, 272, 339 nm | [2] |

Table 2: In Vitro Biological Activity of this compound

| Target | Activity | Value | Reference |

| Catechol-O-methyltransferase (COMT) | IC₅₀ | 12 nM | [1][2] |

| Tyrosine Hydroxylase | IC₅₀ | >14 µM | [1][2] |

| Dopamine β-hydroxylase | IC₅₀ | >14 µM | [1][2] |

| Dopamine Decarboxylase | IC₅₀ | >14 µM | [1][2] |

| Monoamine Oxidase A (MAO-A) | IC₅₀ | >14 µM | [1][2] |

| Monoamine Oxidase B (MAO-B) | IC₅₀ | >14 µM | [1][2] |

Synthesis

The general steps for such a synthesis would include:

-

Activation of the solid support: The montmorillonite clay is prepared to act as a solid acid catalyst.

-

Reaction: Catechol is dissolved in a suitable organic solvent, and the supported bismuth nitrate is added. The reaction mixture is then stirred, often under reflux conditions, to facilitate the nitration.[4]

-

Workup and Purification: After the reaction is complete, the solid catalyst is filtered off. The organic solvent is removed under reduced pressure, and the crude product is then purified, typically by recrystallization from an appropriate solvent to yield the pure this compound.[4]

General synthesis workflow for this compound.

Biological Mechanism of Action: COMT Inhibition

The primary pharmacological effect of this compound is the potent and selective inhibition of Catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of catecholamines, where it catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate. This methylation leads to the inactivation of neurotransmitters like dopamine.

By inhibiting COMT, this compound prevents the breakdown of these neurotransmitters, thereby increasing their concentration and duration of action in the synaptic cleft. This is particularly relevant in the treatment of Parkinson's disease, where dopamine levels are depleted. When co-administered with L-DOPA (a dopamine precursor), COMT inhibitors like this compound can enhance the therapeutic efficacy of L-DOPA by preventing its peripheral degradation.

Signaling pathway of COMT and its inhibition by this compound.

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol describes a representative method for determining the inhibitory activity of this compound against COMT in vitro, often using it as a positive control for comparison with novel inhibitors.

Materials:

-

Recombinant human S-COMT

-

This compound (or test compound)

-

S-adenosyl-L-methionine (SAM)

-

A fluorescent substrate for COMT (e.g., 3-(Benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and DTT)

-

96-well microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the stock solution in assay buffer to create a range of concentrations for IC₅₀ determination.

-

Prepare solutions of recombinant human S-COMT, SAM, and the fluorescent substrate in assay buffer at their final desired concentrations.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the following in order:

-

Assay buffer

-

This compound solution (or vehicle control)

-

Recombinant human S-COMT solution

-

-

Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).

-

-

Initiate Reaction:

-

Add the fluorescent substrate to each well.

-

Initiate the enzymatic reaction by adding the SAM solution to all wells.

-

-

Incubation and Termination:

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., an acidic solution).

-

-

Detection and Analysis:

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths using a microplate reader.

-

Calculate the percentage of COMT inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental workflow for an in vitro COMT inhibition assay.

In Vivo Assessment of COMT Inhibition in a Rat Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a rat model, often in combination with L-DOPA.[1][2]

Animals:

-

Male Sprague-Dawley rats (or other appropriate strain)

Materials:

-

This compound

-

L-DOPA

-

Carbidopa (a peripheral DOPA decarboxylase inhibitor)

-

Vehicle for drug administration (e.g., saline, carboxymethylcellulose)

-

Equipment for oral gavage or intraperitoneal injection

-

Equipment for blood collection

-

Analytical instrumentation for quantifying L-DOPA and its metabolites in plasma (e.g., HPLC-MS/MS)

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate rats to the housing conditions for at least one week before the experiment.

-

Randomly assign animals to different treatment groups (e.g., Vehicle control, L-DOPA/Carbidopa, L-DOPA/Carbidopa + this compound).

-

-

Drug Administration:

-

Administer this compound (e.g., 30 mg/kg) or vehicle to the respective groups via the chosen route (e.g., oral gavage).

-

After a specified pre-treatment time, administer L-DOPA and Carbidopa to the appropriate groups.

-

-

Sample Collection:

-

Collect blood samples at various time points after L-DOPA administration (e.g., 0, 30, 60, 90, 120 minutes) via a suitable method (e.g., tail vein sampling).

-

Process the blood samples to obtain plasma and store them at -80°C until analysis.

-

-

Bioanalysis:

-

Analyze the plasma samples to determine the concentrations of L-DOPA and its major metabolite, 3-O-methyldopa (3-OMD), which is formed by COMT.

-

Use a validated analytical method, such as HPLC-MS/MS, for accurate quantification.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters for L-DOPA (e.g., Cmax, Tmax, AUC).

-

Compare the levels of 3-OMD between the group receiving L-DOPA/Carbidopa alone and the group also receiving this compound. A significant reduction in 3-OMD levels in the presence of this compound indicates effective in vivo COMT inhibition.

-

Safety Information

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable research tool for studying the role of COMT in various physiological and pathological processes. Its potent and selective inhibitory activity makes it a standard reference compound in the development of new COMT inhibitors for potential therapeutic applications, particularly in the field of neuropharmacology. This guide has provided a comprehensive overview of its properties, synthesis, mechanism of action, and key experimental protocols to aid researchers in their scientific endeavors.

References

- 1. This compound | C6H4N2O6 | CID 3870203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ijnc.ir [ijnc.ir]

- 5. Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

An In-depth Technical Guide to 3,5-Dinitrocatechol: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dinitrocatechol, a potent and selective inhibitor of Catechol-O-methyltransferase (COMT). The document details its discovery and historical development, physicochemical properties, and its primary application in pharmacological research, particularly in the context of neurodegenerative diseases. Detailed experimental protocols for its synthesis and for key biological assays are provided, alongside a summary of its quantitative data. Visual diagrams of the COMT inhibition pathway and experimental workflows are included to facilitate a deeper understanding of its mechanism and application.

Introduction

This compound, also known by the designation OR-486, is a synthetic organic compound belonging to the dinitrophenol class of molecules.[1] It is characterized by a catechol core (a benzene ring with two adjacent hydroxyl groups) with two nitro groups substituted at the 3 and 5 positions. This compound has garnered significant interest in the scientific community primarily for its potent and selective inhibition of Catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines.[2] This inhibitory action has positioned this compound as a valuable research tool in the study of neurological disorders such as Parkinson's disease.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have been first prepared as part of broader chemical synthesis studies. However, its significance as a pharmacological agent was brought to the forefront in a seminal 1988 paper by Nissinen et al. from Orion Pharmaceutica in Finland.[2] This study was a pivotal moment in the history of COMT inhibitors, as it detailed the potent and selective inhibitory activity of two novel disubstituted catechols, one of which was this compound (referred to as OR-486).

The research by Nissinen and his team was part of a larger effort to develop COMT inhibitors as adjuncts to Levodopa (L-DOPA) therapy for Parkinson's disease. The rationale was that by inhibiting the peripheral metabolism of L-DOPA to 3-O-methyldopa by COMT, more L-DOPA would be available to cross the blood-brain barrier and be converted to dopamine in the brain. The 1988 study demonstrated that this compound was a highly effective and long-lasting inhibitor of COMT, paving the way for further research into its therapeutic potential and the development of other nitrocatechol-based COMT inhibitors.[2]

Physicochemical Properties

This compound is a yellow, odorless crystalline solid.[3] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₆ | [3] |

| Molecular Weight | 200.11 g/mol | [4] |

| CAS Number | 7659-29-2 | [3] |

| Appearance | Yellow, odorless solid | [3] |

| Melting Point | 166-166.5 °C | ChemicalBook |

| Boiling Point | 354.5 °C at 760 mmHg (Predicted) | ECHEMI |

| Density | 1.819 g/cm³ (Predicted) | ECHEMI |

| Water Solubility | 0.9 g/L (25 °C) | [3] |

| pKa | 3.85 ± 0.44 (Predicted) | ChemicalBook |

| LogP | 1.96 | ECHEMI |

Pharmacological Profile

The primary pharmacological action of this compound is its potent and selective inhibition of Catechol-O-methyltransferase (COMT).

Potency and Selectivity

The seminal 1988 study by Nissinen et al. established the high potency of this compound as a COMT inhibitor.[2] The following table summarizes its inhibitory activity against COMT and its selectivity over other related enzymes.

| Enzyme | IC₅₀ (nM) | Source |

| Catechol-O-methyltransferase (COMT) | 12 | [2] |

| Tyrosine Hydroxylase | 14,000 | [2] |

| Dopamine-β-hydroxylase | > 50,000 | [2] |

| DOPA Decarboxylase | > 50,000 | [2] |

| Monoamine Oxidase A (MAO-A) | > 50,000 | [2] |

| Monoamine Oxidase B (MAO-B) | > 50,000 | [2] |

As the data indicates, this compound is a highly potent inhibitor of COMT, with an IC₅₀ value in the low nanomolar range.[2] Furthermore, it exhibits excellent selectivity, with significantly weaker or no activity against other enzymes involved in catecholamine metabolism.[2]

Mechanism of Action: COMT Inhibition

This compound acts as a competitive inhibitor of COMT. It binds to the active site of the enzyme, preventing the binding of the natural catechol substrates, such as dopamine, norepinephrine, and L-DOPA. The following diagram illustrates the COMT-mediated methylation of a catechol substrate and its inhibition by this compound.

References

An In-Depth Technical Guide to 3,5-Dinitrocatechol: IUPAC Nomenclature, Synonyms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dinitrocatechol, a potent inhibitor of Catechol-O-methyltransferase (COMT). It covers its nomenclature, chemical properties, and detailed experimental protocols relevant to its synthesis, purification, and biological evaluation. This document is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Properties

IUPAC Name and Synonyms

The compound with the common name this compound is systematically named 3,5-dinitrobenzene-1,2-diol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] It is also widely known by a variety of synonyms, which are frequently encountered in scientific literature and chemical catalogs.

Common Synonyms:

-

3,5-Dinitro-1,2-benzenediol[3]

-

1,2-Dihydroxy-3,5-dinitrobenzene

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₆ | [4][5] |

| Molecular Weight | 200.11 g/mol | [1][2][3] |

| CAS Number | 7659-29-2 | [1][4] |

| Appearance | Yellow, odorless solid | [6] |

| Melting Point | 166-166.5 °C | |

| Boiling Point | 354.5 °C at 760 mmHg | |

| Solubility | Water: >30 µg/mL[6], 1 mg/mL[4]. Very slightly soluble (0.9 g/L at 25 °C)[6]. | [4][6] |

| pKa (Strongest Acidic) | 4.89 | [5] |

| Storage Conditions | 2-8°C | [6] |

Biological Activity: Inhibition of Catechol-O-Methyltransferase (COMT)

This compound is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[2] The inhibition of COMT by this compound leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for its therapeutic potential in conditions like Parkinson's disease.[2] It exhibits a high inhibitory potency with a reported IC₅₀ value of 12 nM.[4][7]

Signaling Pathway

The inhibition of COMT by this compound directly impacts the metabolic pathway of catecholamines. By blocking the O-methylation of catechols, it prevents their inactivation and subsequent degradation. This leads to an accumulation of active catecholamine neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.

Caption: Inhibition of COMT by this compound in the synaptic cleft.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and evaluation of the COMT inhibitory activity of this compound.

Synthesis of this compound

Principle: The synthesis of this compound is typically achieved through the nitration of catechol (1,2-dihydroxybenzene). This electrophilic aromatic substitution reaction introduces two nitro groups onto the benzene ring, directed by the activating hydroxyl groups.

Materials:

-

Catechol

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Ice

-

Distilled water

-

Beakers and flasks

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

In a flask immersed in an ice bath, slowly add a cooled mixture of nitric acid and sulfuric acid to a solution of catechol in a suitable solvent.

-

Maintain the temperature of the reaction mixture below 10°C throughout the addition of the nitrating mixture.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.

-

Carefully pour the reaction mixture over crushed ice to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold distilled water to remove any residual acid.

-

Dry the crude product thoroughly.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds. The crude this compound is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled to allow the pure compound to crystallize out, leaving impurities dissolved in the mother liquor.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified this compound crystals.

COMT Inhibition Assay (Fluorometric Method)

Principle: This assay measures the inhibitory effect of this compound on COMT activity by monitoring the O-methylation of a fluorogenic substrate. The enzymatic reaction produces a fluorescent product, and the reduction in fluorescence intensity in the presence of the inhibitor is proportional to its inhibitory activity.

Materials:

-

Recombinant human COMT enzyme

-

S-adenosyl-L-methionine (SAM) - the methyl donor

-

A fluorogenic COMT substrate (e.g., esculetin or a commercially available proprietary substrate)

-

This compound (test inhibitor)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate (black, for fluorescence)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to create a range of test concentrations.

-

In the wells of a 96-well microplate, add the assay buffer, COMT enzyme, and the fluorogenic substrate.

-

Add the different concentrations of this compound to the respective wells. Include a positive control (a known COMT inhibitor) and a negative control (vehicle only).

-

Pre-incubate the plate at 37°C for a short period.

-

Initiate the enzymatic reaction by adding SAM to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.

-

Calculate the percentage of COMT inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Experimental Workflow for COMT Inhibition Assay:

Caption: Workflow for the fluorometric COMT inhibition assay.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental chemical identity to its biological function and the experimental protocols necessary for its study. The information and methodologies presented herein are intended to equip researchers and professionals in the field of drug development with the essential knowledge to effectively work with this potent COMT inhibitor. The structured presentation of data and the visual workflows aim to facilitate a clear understanding and practical application of the provided information.

References

- 1. Frontiers | Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction [frontiersin.org]

- 2. This compound | C6H4N2O6 | CID 3870203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dinitrocatechol: Properties, Pharmacology, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dinitrocatechol, also known as OR-486, is a potent and selective inhibitor of the enzyme Catechol-O-methyltransferase (COMT).[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its primary mechanism of action, and its role in modulating catecholamine signaling pathways. The information is intended to support research and development efforts in neuropharmacology and related fields. This document summarizes key quantitative data in structured tables, outlines generalized experimental protocols, and provides visual representations of its biochemical pathway and a conceptual synthetic route.

Chemical and Physical Properties

This compound is a yellow, odorless solid organic compound.[3] Its structure is characterized by a catechol core (a benzene ring with two adjacent hydroxyl groups) with two nitro groups at the 3 and 5 positions.[4] These electron-withdrawing nitro groups significantly influence the molecule's chemical properties, including its acidity and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3,5-dinitrobenzene-1,2-diol | [1] |

| Synonyms | OR-486, 3,5-Dinitropyrocatechol | [1][2] |

| CAS Number | 7659-29-2 | [2] |

| Molecular Formula | C₆H₄N₂O₆ | [1] |

| Molecular Weight | 200.11 g/mol | [1] |

| Appearance | Yellow crystalline solid | [3][4] |

| Melting Point | 166-170 °C | |

| Boiling Point | 354.5 °C (Predicted) | |

| Density | 1.819 g/cm³ (Predicted) | |

| pKa | 3.85 (Predicted) | |

| Water Solubility | 1 mg/mL | [2] |

| Other Solubilities | Soluble in DMSO, ethanol, and aqueous buffers with pH > 5. Slightly soluble in 0.1 M HCl. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Method | Characteristic Peaks/Values | Source(s) |

| UV-Vis (λmax) | 214, 272, 339 nm | [2] |

| ¹H NMR | No specific peak data available in the searched literature. | |

| ¹³C NMR | No specific peak data available in the searched literature. | |

| IR Spectroscopy | No specific peak data available in the searched literature. |

Experimental Protocols

Synthesis of this compound (Conceptual)

The synthesis of this compound is expected to proceed via the nitration of catechol. This electrophilic aromatic substitution reaction requires careful control of conditions to achieve the desired dinitro- substitution pattern and to manage the reactivity of the catechol ring, which is highly susceptible to oxidation.

Generalized Protocol:

-

Protection of Hydroxyl Groups (Optional but Recommended): To prevent oxidation and direct the nitration, the hydroxyl groups of catechol can be protected, for example, by forming benzyl ethers.

-

Nitration: The protected catechol is then subjected to nitration using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperatures.[4][5][6][7] The reaction conditions would need to be optimized to favor the formation of the 3,5-dinitro isomer.

-

Deprotection: Following the nitration, the protecting groups are removed to yield this compound.

-

Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis and quantification of this compound. A reversed-phase HPLC method would likely be effective.

Generalized HPLC Parameters:

-

Column: A C18 column is a common choice for the separation of aromatic compounds.[8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile or methanol would be appropriate.[8][9]

-

Detection: A UV-Vis detector set to one of the compound's maximum absorbance wavelengths (214, 272, or 339 nm) would provide good sensitivity.[2]

-

Quantification: Quantification can be achieved by creating a calibration curve with known concentrations of a this compound standard.

Pharmacology and Mechanism of Action

This compound's primary pharmacological action is the potent and selective inhibition of Catechol-O-methyltransferase (COMT).[2] COMT is a key enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[10] It also metabolizes levodopa (L-DOPA), a precursor to dopamine used in the treatment of Parkinson's disease.[10][11]

By inhibiting COMT, this compound prevents the methylation of these catecholamines.[10][11] In a therapeutic context, particularly for Parkinson's disease, inhibiting peripheral COMT reduces the breakdown of L-DOPA, thereby increasing its bioavailability and allowing more of it to cross the blood-brain barrier to be converted into dopamine in the brain.[10] This leads to an enhanced and more sustained dopaminergic effect, which can help alleviate motor symptoms.[10]

This compound has an IC₅₀ value of 12 nM for COMT, demonstrating its high potency.[2] It is selective for COMT over other enzymes such as tyrosine hydroxylase, dopamine β-hydroxylase, dopamine decarboxylase, and monoamine oxidase A and B.[2]

Signaling Pathways

The inhibition of COMT by this compound has significant downstream effects on catecholaminergic signaling. The primary pathway affected is the metabolism of L-DOPA and dopamine.

Caption: Signaling pathway of COMT inhibition by this compound.

Safety and Hazards

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | C6H4N2O6 | CID 3870203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. rsc.org [rsc.org]

- 4. air.unimi.it [air.unimi.it]

- 5. ijnc.ir [ijnc.ir]

- 6. researchgate.net [researchgate.net]

- 7. Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. researchgate.net [researchgate.net]

- 10. What are COMT inhibitors and how do they work? [synapse.patsnap.com]

- 11. Catechol-O-methyltransferase (COMT) inhibitors mechanism of action - Neurotorium [neurotorium.org]

Methodological & Application

Application of 3,5-Dinitrocatechol in Parkinson's Disease Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A primary therapeutic strategy involves replenishing dopamine levels in the brain using its precursor, Levodopa (L-DOPA). However, the efficacy of L-DOPA is often limited by its peripheral metabolism, a significant portion of which is mediated by the enzyme Catechol-O-methyltransferase (COMT). 3,5-Dinitrocatechol (DNC) is a potent and selective inhibitor of COMT. Its application in research, particularly in the context of Parkinson's disease models, is primarily as a reference compound to evaluate the efficacy and mechanism of action of novel COMT inhibitors. This document provides detailed application notes and protocols for the use of this compound in relevant experimental settings.

Mechanism of Action

This compound acts as a competitive inhibitor of COMT. By binding to the active site of the enzyme, it prevents the methylation of catechols, including L-DOPA and dopamine. In the periphery, this inhibition leads to an increase in the bioavailability of administered L-DOPA, allowing more of it to cross the blood-brain barrier and be converted to dopamine in the brain. This mechanism is crucial for enhancing the therapeutic effects of L-DOPA in Parkinson's disease treatment.

Data Presentation

In Vitro Efficacy and Selectivity of this compound

| Parameter | Value | Enzyme/System | Reference |

| IC₅₀ | 12 nM | Catechol-O-methyltransferase (COMT) | [1][2] |

| Selectivity | > 14 µM | Tyrosine hydroxylase | [2] |

| > 14 µM | Dopamine β-hydroxylase | [2] | |

| > 14 µM | Dopamine decarboxylase | [2] | |

| > 14 µM | Monoamine oxidase A (MAO-A) | [2] | |

| > 14 µM | Monoamine oxidase B (MAO-B) | [2] |

In Vivo Activity of this compound

| Animal Model | Dosage | Co-administration | Effect | Reference |

| Rat | 30 mg/kg | L-DOPA and Carbidopa | Reduction of 3-O-methyldopa (3-OMD) levels in serum | [2] |

Physicochemical and Toxicity Information

| Parameter | Value/Information | Reference |

| Molecular Formula | C₆H₄N₂O₆ | |

| Molecular Weight | 200.11 g/mol | |

| Solubility | Soluble in DMSO, ethanol, and aqueous buffer (pH > 5). Slightly soluble in water. | |

| Toxicity Profile | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | |

| Chronic administration (15 mg/kg/day for 7 days in rats) induced thermal hyperalgesia and anxiety-like behavior. | [2] | |

| Note on Nitrocatechol Toxicity | The nitrocatechol moiety is associated with hepatotoxicity in some COMT inhibitors (e.g., tolcapone). The toxicity is thought to be related to factors such as lipophilicity. Due to these concerns, the in vivo application of this compound is limited. |

Experimental Protocols

Protocol 1: In Vitro COMT Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on COMT using a fluorogenic substrate.

Materials:

-

Recombinant human COMT

-

This compound (DNC)

-

S-adenosyl-L-methionine (SAM)

-

3-Benzoyl-7-methoxy-coumarin (3-BTD, fluorogenic substrate)

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.4)

-

96-well microplate, fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of DNC in DMSO.

-

Prepare working solutions of recombinant human COMT, SAM, and 3-BTD in Tris-HCl buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (5 mM)

-

DTT (1 mM)

-

Recombinant human COMT (final concentration, e.g., 1.75 µg/mL)

-

Varying concentrations of DNC (or vehicle control - DMSO)

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add SAM (final concentration, e.g., 2 mM) and 3-BTD (final concentration, e.g., 0.2 µM) to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 6 minutes).

-

-

Terminate Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

-

-

Measurement:

-

Measure the fluorescence of the product at the appropriate excitation and emission wavelengths for the methylated 3-BTD product.

-

-

Data Analysis:

-

Calculate the percentage of COMT inhibition for each concentration of DNC compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the DNC concentration and fitting the data to a dose-response curve.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) in SH-SY5Y Cells

This protocol outlines the determination of the cytotoxic effects of this compound on the human neuroblastoma cell line SH-SY5Y.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (DNC)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of DNC in culture medium from a DMSO stock solution. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the wells and add 100 µL of medium containing different concentrations of DNC. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Determine the CC₅₀ (half-maximal cytotoxic concentration) value by plotting cell viability against the logarithm of the DNC concentration.

-

Protocol 3: In Vivo Parkinson's Disease Model (MPTP-induced) - General Framework

Animal Model:

-

Male C57BL/6 mice are commonly used as they are susceptible to MPTP-induced neurotoxicity.

MPTP Administration (Acute Model):

-

Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg (free base) via intraperitoneal (i.p.) injection.

-

Give a total of four injections, one every 2 hours.

-

All procedures should be performed in a certified chemical fume hood with appropriate personal protective equipment, as MPTP is a neurotoxin.

Potential DNC Co-administration:

-

Based on existing data for other COMT inhibitors, DNC could be administered orally or i.p. prior to or concurrently with L-DOPA/Carbidopa treatment in MPTP-lesioned animals.

-

The timing of DNC administration relative to L-DOPA would be critical to observe a potentiation of L-DOPA's effects.

Behavioral and Neurochemical Assessment:

-

Behavioral Testing: Assess motor function using tests such as the rotarod, open-field test, or pole test. These tests should be conducted at various time points after MPTP administration and subsequent drug treatment.

-

Neurochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue. Dissect the striatum and substantia nigra. Analyze dopamine and its metabolites (DOPAC, HVA) and 3-OMD levels using high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra and the density of dopaminergic terminals in the striatum.

Visualizations

Signaling Pathway: DNC Inhibition of COMT

Caption: DNC inhibits COMT, increasing L-DOPA bioavailability for brain dopamine synthesis.

Experimental Workflow: In Vitro COMT Inhibition Assay

Caption: Workflow for determining the IC₅₀ of DNC against COMT enzyme activity.

Logical Relationship: DNC's Role in Parkinson's Disease Research

References

Application Notes and Protocols: 3,5-Dinitrocatechol as a Chelating Reagent for Vanadium

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3,5-Dinitrocatechol as a chelating reagent for the determination of vanadium. The information is targeted towards professionals in research, science, and drug development who require sensitive and reliable methods for vanadium analysis.

Introduction

Vanadium is a transition metal with diverse industrial, environmental, and biological significance. Its detection and quantification are crucial in various fields, from environmental monitoring to pharmaceutical research. This compound (3,5-DNC) is a catechol derivative that acts as an effective chelating agent for vanadium, forming a stable complex that can be utilized for its sensitive determination. This application note focuses on a flotation-spectrophotometric method, a technique that enhances sensitivity by preconcentrating the analyte.

Principle of the Method

The methodology is based on the formation of an ion-associate between the anionic complex of vanadium(V) with this compound and a cationic dye, Rhodamine B. This ion-associate is then separated and preconcentrated from the aqueous solution by flotation with an organic solvent, typically cyclohexane. The separated compound is subsequently dissolved in a suitable solvent, such as acetone, to produce an intensely colored solution. The absorbance of this solution is measured spectrophotometrically, and the concentration of vanadium is determined by referencing a standard calibration curve.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the determination of vanadium using this compound in conjunction with Rhodamine B.

| Parameter | Value | Reference |

| Molar Absorptivity | 2.1 x 10⁵ L mol⁻¹ cm⁻¹ | [1] |

| Wavelength (λmax) | 555 nm | [1] |

| Detection Limit | 3 ng/mL | [1] |

| Beer's Law Range | Up to 0.3 µg/mL | [1] |

Experimental Protocols

Reagents and Solutions

-

Vanadium(V) Standard Solution (1000 µg/mL): Dissolve an appropriate amount of ammonium metavanadate (NH₄VO₃) in deionized water. Acidify slightly with a few drops of dilute sulfuric acid to stabilize the solution.

-

This compound (3,5-DNC) Solution: Prepare a solution of this compound (analytical reagent grade) in deionized water. The exact concentration may need optimization but a starting point of 0.01 M is suggested.

-

Rhodamine B Solution: Prepare a solution of Rhodamine B in deionized water. A typical starting concentration is 0.02%.

-

Buffer Solution: Prepare a suitable buffer to maintain the optimal pH for the complex formation. The specific pH should be optimized for the reaction.

-

Cyclohexane: Analytical reagent grade.

-

Acetone: Analytical reagent grade.

Instrumentation

-

UV-Vis Spectrophotometer

-

pH meter

-

Separatory funnels

-

Volumetric flasks and pipettes

Protocol for Flotation-Spectrophotometric Determination of Vanadium

-

Sample Preparation: Take an aliquot of the sample solution containing vanadium (within the Beer's law range) in a separatory funnel.

-

pH Adjustment: Add the buffer solution to adjust the pH to the optimal range for the formation of the vanadium-DNC complex.

-

Complex Formation: Add the this compound solution and the Rhodamine B solution to the separatory funnel. Mix well and allow sufficient time for the ion-associate to form.

-

Flotation: Add a known volume of cyclohexane to the separatory funnel. Shake vigorously for a few minutes to float the ion-associate. Allow the phases to separate.

-

Separation: Carefully separate the floated compound at the interface. Wash the floated compound with a small amount of water to remove any unreacted reagents.

-

Dissolution: Dissolve the separated and washed compound in a known volume of acetone. This will result in an intensely colored solution.

-

Spectrophotometric Measurement: Measure the absorbance of the acetone solution at 555 nm against a reagent blank prepared in the same manner but without the vanadium standard.

-

Calibration: Prepare a series of standard solutions of vanadium and follow the same procedure to construct a calibration curve of absorbance versus concentration.

-

Quantification: Determine the concentration of vanadium in the sample by comparing its absorbance to the calibration curve.

Method for Enhancing Specificity

To improve the specificity of the method for vanadium, a preliminary extraction step can be performed. This involves the extraction of vanadium as its N-benzoyl-N-phenylhydroxylamine (BPHA) chelate from a hydrochloric acid-hydrofluoric acid (HCl-HF) medium. This step helps to eliminate interferences from other metal ions.[1]

Visualizations

Chelation of Vanadium(V) by this compound

Caption: Chelation of Vanadium(V) by this compound to form an anionic complex.

Experimental Workflow for Vanadium Determination

Caption: Workflow for the flotation-spectrophotometric determination of vanadium.

Disclaimer

The provided protocols are intended as a guideline. Researchers should optimize the experimental conditions, such as pH, reagent concentrations, and reaction times, for their specific applications and instrumentation to achieve the best results. Safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for 3,5-Dinitrocatechol Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrocatechol is a potent and selective inhibitor of Catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolism of catecholamines.[1] Its use in preclinical animal studies is primarily aimed at understanding the physiological and behavioral consequences of COMT inhibition. These notes provide an overview of its application in animal models, detailing its mechanism of action, and providing protocols for its administration and the assessment of its effects.

Physicochemical Properties

| Property | Value |

| Synonyms | OR-486, 3,5-Dinitro-1,2-benzenediol |

| Molecular Formula | C₆H₄N₂O₆ |

| Molecular Weight | 200.11 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Water: 1 mg/mL. Soluble in DMSO and ethanol. |

| Storage | Store at -20°C |

Data Presentation

In Vitro Efficacy

| Parameter | Value | Target |

| IC₅₀ | 12 nM | COMT |

In Vivo Administration & Effects in Rats

| Study Type | Dosage & Regimen | Animal Model | Key Findings | Reference |

| Acute Co-administration | 30 mg/kg this compound with L-DOPA and carbidopa | Rat | Reduced serum levels of 3-O-methyldopa (3-OMD) | --INVALID-LINK-- |

| Chronic Administration | 15 mg/kg/day for 7 days | Rat | Induced thermal hyperalgesia and anxiety-like behavior (prevented by propranolol) | --INVALID-LINK-- |

Toxicological Data

| Parameter | Value | Species | Route |

| LD₅₀ (Predicted) | 2.7748 mol/kg | Rat | Oral |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | N/A | N/A |

| NOAEL | Not available in public domain | N/A | N/A |

Pharmacokinetic Parameters

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of COMT. This leads to an accumulation of catecholamines, such as norepinephrine and epinephrine. The elevated levels of these neurotransmitters can lead to the activation of β2 and β3 adrenergic receptors, which in turn stimulates the production of nitric oxide (NO) and pro-inflammatory cytokines like TNFα, IL-1β, and IL-6. This cascade of events is implicated in the development of pain sensitivity.

Experimental Protocols

Preparation and Administration of this compound

Vehicle Selection and Preparation:

-

For Oral Administration: this compound has a water solubility of 1 mg/mL. For higher concentrations, a suspension in a vehicle such as 0.5% carboxymethyl cellulose (CMC) in water is recommended. Alternatively, for soluble formulations, a solution in polyethylene glycol 400 (PEG400) or a mixture of 0.25% Tween 80 and 0.5% CMC can be used.

-

Preparation of a 10 mg/mL suspension in 0.5% CMC:

-

Weigh the required amount of this compound.

-

Prepare a 0.5% (w/v) solution of CMC in sterile water.

-

Gradually add the this compound powder to the CMC solution while vortexing or stirring continuously to ensure a uniform suspension.

-

Visually inspect the suspension for homogeneity before each administration.

-

Oral Gavage Administration in Rats:

-

Animal Restraint: Gently but firmly restrain the rat to immobilize the head and body.

-

Gavage Needle Selection: Choose a gavage needle of appropriate size for the rat (typically 16-18 gauge for adult rats).

-

Measurement of Insertion Depth: Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth.

-

Insertion: Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.

-

Administration: Slowly administer the prepared suspension or solution.

-

Withdrawal: Gently remove the gavage needle.

-

Monitoring: Observe the animal for a few minutes post-administration for any signs of distress.

Experimental Workflow for Chronic Administration and Behavioral Testing

Protocol for Thermal Hyperalgesia Assessment (Hargreaves Test)

-

Apparatus: Use a plantar test apparatus (Hargreaves apparatus).

-

Acclimation: Place individual rats in the plexiglass enclosures of the apparatus and allow them to acclimate for at least 30 minutes.

-

Stimulation: Position the radiant heat source under the plantar surface of the hind paw.

-

Measurement: Record the latency for the rat to withdraw its paw from the heat source. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

-

Replicates: Take at least three measurements for each paw, with a minimum of 5 minutes between measurements.

-

Data Analysis: Calculate the mean paw withdrawal latency for each animal. A decrease in latency in the this compound-treated group compared to the vehicle group indicates thermal hyperalgesia.

Protocol for Anxiety-Like Behavior Assessment (Light/Dark Box Test)

-

Apparatus: A two-compartment box with one compartment brightly illuminated and the other dark. The compartments are connected by an opening.

-

Procedure: a. Place the rat in the center of the brightly lit compartment. b. Allow the rat to freely explore the apparatus for a set period (e.g., 5-10 minutes). c. Record the following parameters using an automated tracking system or manual observation:

- Time spent in the light compartment.

- Time spent in the dark compartment.

- Number of transitions between the two compartments.

- Latency to the first entry into the dark compartment.

-

Data Analysis: An increased preference for the dark compartment (i.e., more time spent in the dark, fewer transitions) in the this compound-treated group is indicative of anxiety-like behavior.

Protocol for Co-administration with L-DOPA and Carbidopa

-

Drug Preparation:

-

Prepare a solution or suspension of L-DOPA and carbidopa in a suitable vehicle (e.g., saline for L-DOPA, and a small amount of DMSO in saline for carbidopa).

-

Prepare the this compound suspension as described above.

-

-

Administration:

-

Administer this compound (30 mg/kg) via oral gavage.

-

Concurrently or shortly after, administer the L-DOPA and carbidopa mixture via the desired route (e.g., intraperitoneal injection or oral gavage). The timing of administration should be consistent across all animals.

-

-

Sample Collection:

-

At a predetermined time point post-administration (e.g., 60 minutes), collect blood samples from the rats.

-

Process the blood to obtain serum or plasma.

-

-

Analysis:

-

Analyze the serum/plasma samples for levels of 3-O-methyldopa (3-OMD) using a validated analytical method such as HPLC or LC-MS/MS.

-

A significant reduction in 3-OMD levels in the group receiving this compound compared to the control group (receiving only L-DOPA and carbidopa) indicates effective COMT inhibition.

-

Disclaimer: These application notes and protocols are intended for guidance in a research setting. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC). Appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols: Determining the IC50 of 3,5-Dinitrocatechol for Catechol-O-Methyltransferase (COMT)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including neurotransmitters like dopamine, norepinephrine, and epinephrine. It catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. Inhibition of COMT is a key therapeutic strategy, particularly in the treatment of Parkinson's disease, as it can increase the bioavailability of L-DOPA, a dopamine precursor. 3,5-Dinitrocatechol (DNC), also known as OR-486, is a potent and well-characterized inhibitor of COMT.[1][2] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound for COMT.

Mechanism of Action

This compound acts as a competitive inhibitor of COMT.[3] It binds to the catechol substrate-binding site of the enzyme, preventing the binding of endogenous or xenobiotic catechol substrates. The presence of strong electron-withdrawing nitro groups on the catechol ring hinders its reactivity towards O-methylation.[3] The crystal structure of the COMT-DNC complex confirms that the inhibitor occupies the substrate-binding site, which is consistent with its competitive inhibition mechanism.[3]

Caption: Mechanism of COMT competitive inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against COMT is summarized below. It is highly selective for COMT over other related enzymes.[1]

| Compound | Target Enzyme | IC50 Value | Selectivity |

| This compound | Catechol-O-Methyltransferase (COMT) | 12 nM[1][2] | >14 µM for Tyrosine Hydroxylase, Dopamine β-hydroxylase, Dopamine Decarboxylase, MAO-A, and MAO-B[1] |

Experimental Protocols

This section outlines a general protocol for determining the IC50 of this compound using a spectrophotometric assay. This method is based on the enzymatic conversion of a substrate to a product with a distinct absorbance spectrum.

1. Materials and Reagents

-

Enzyme: Recombinant human COMT (soluble, S-COMT or membrane-bound, MB-COMT).

-

Inhibitor: this compound (MW: 200.1 g/mol ).

-

Substrate: 3,4-Dihydroxyacetophenone (DHAP).

-

Cofactor: S-Adenosyl-L-Methionine (SAM).

-

Buffer: TES buffer (0.2 M, pH 7.6 at 37°C).

-

Other Reagents: Magnesium Chloride (MgCl₂), Dithiothreitol (DTT), Sodium Borate (Stop Solution, 0.4 M, pH 10.0).

-

Equipment: Spectrophotometer capable of reading at 344 nm, 37°C incubator, microplates (96-well, UV-transparent), multichannel pipette.

2. Preparation of Solutions

-

Inhibitor Stock (10 mM): Dissolve 2.0 mg of this compound in 1 mL of DMSO. Store at -20°C.

-

Substrate Stock (0.5 mM DHAP): Prepare fresh in deionized water.

-

Cofactor Stock (5 mM SAM): Prepare fresh in deionized water and keep on ice. SAM is unstable.[4]

-

MgCl₂ Stock (6 mM): Prepare in deionized water.

-

DTT Stock (20 mM): Prepare in deionized water.

-

Enzyme Working Solution: Dilute the COMT enzyme stock in cold TES buffer to the desired concentration immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.

3. Experimental Workflow

Caption: General experimental workflow for IC50 determination of a COMT inhibitor.

4. Assay Procedure

-

Inhibitor Dilution: Prepare a serial dilution of this compound from the stock solution. A 10-point, 3-fold dilution series is recommended to cover a wide concentration range (e.g., from 1 µM down to picomolar concentrations).

-

Assay Plate Setup: In a 96-well plate, add the following reagents in order. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).

| Reagent | Volume (µL) | Final Concentration |

| TES Buffer (pH 7.6) | Varies | - |

| MgCl₂ (6 mM) | 10 | 0.6 mM |

| DTT (20 mM) | 10 | 2 mM |

| Inhibitor Dilution | 10 | Varies |

| COMT Enzyme Solution | 10 | Varies |

| Total Volume | X µL |

-

Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding a mixture of the substrate and cofactor.

| Reagent | Volume (µL) | Final Concentration |

| DHAP (0.5 mM) | 10 | 0.05 mM |

| SAM (5 mM) | 10 | 0.5 mM |

-

Reaction Incubation: Mix the plate and incubate at 37°C for a fixed time (e.g., 20 minutes). The time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding 50 µL of 0.4 M Sodium Borate solution (pH 10.0).[4]

-

Measurement: Read the absorbance of each well at 344 nm using a spectrophotometer.[4]

5. Data Analysis

-

Calculate Percent Inhibition: Subtract the background absorbance (no enzyme control) from all readings. The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_no_inhibitor))

-

Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of COMT activity.[5]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 3,5-Dinitrocatechol Solubility in Aqueous Solutions

Welcome to the technical support center for 3,5-Dinitrocatechol (3,5-DNC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of this compound's solubility in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: this compound is characterized by its low solubility in water. The reported aqueous solubility is approximately 0.17 mg/mL to 1 mg/mL.[1][2] This poor solubility can present challenges in various experimental setups requiring aqueous media.

Q2: I am observing precipitation of my this compound compound in my aqueous buffer. What could be the cause?

A2: Precipitation of this compound in aqueous buffers is a common issue, primarily due to its low intrinsic solubility. Several factors could be contributing to this problem:

-

pH of the Solution: this compound's solubility is highly dependent on the pH of the aqueous solution.[1] It is more soluble in buffers with a pH greater than 5.[1] If your buffer pH is below this threshold, the compound is likely to be in its less soluble, unionized form.

-

Concentration Exceeds Solubility Limit: The concentration of this compound in your experiment may be exceeding its solubility limit in the specific aqueous medium you are using.

-

Temperature: Changes in temperature can affect solubility. A decrease in temperature during your experiment could lead to precipitation.

-

Interactions with Other Components: The presence of other salts or organic molecules in your buffer could potentially decrease the solubility of this compound through common ion effects or other interactions.

Q3: How can I improve the solubility of this compound for my cell-based assays?

A3: To improve the solubility of this compound for cell-based assays, several strategies can be employed. The choice of method will depend on the specific requirements of your experiment and the tolerance of your cell line to the solubilizing agents.

-

pH Adjustment: Increasing the pH of your culture medium or buffer to a value greater than 5 can significantly enhance the solubility of this compound.[1] However, it is crucial to ensure that the final pH is within the physiological tolerance of your cells.

-

Use of Co-solvents: A small percentage of a water-miscible organic solvent can be used to dissolve the this compound before adding it to the aqueous medium.[3][4][5] Common co-solvents include DMSO and ethanol, in which this compound is soluble.[1] It is essential to determine the maximum concentration of the co-solvent that is non-toxic to your cells.

-

Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes with increased aqueous solubility.[6][7][8][9] The use of 2-hydroxypropyl-β-cyclodextrin has been shown to significantly increase the solubility of this compound.[1]

Troubleshooting Guides

Issue: Inconsistent results in experiments due to suspected poor solubility of this compound.

This guide provides a systematic approach to troubleshooting inconsistent experimental outcomes that may be linked to the poor aqueous solubility of this compound.

Step-by-Step Troubleshooting:

-

Verify Stock Solution Preparation:

-

Question: Was the this compound stock solution clear and fully dissolved?

-

Action: Visually inspect your stock solution. If you observe any particulate matter, the compound may not be fully dissolved.

-

Solution: Try re-preparing the stock solution. Gentle warming or vortexing can aid dissolution in appropriate solvents like DMSO or ethanol.[1]

-

-

Evaluate Working Solution Preparation:

-

Question: Is precipitation observed when the stock solution is diluted into your aqueous experimental medium?

-

Action: Prepare your working solution and observe it for any signs of precipitation, either immediately or over the duration of your experiment.

-

Solution: If precipitation occurs, this indicates that the concentration of this compound exceeds its solubility in the final medium. You will need to implement a solubility enhancement technique.

-

-

Implement a Solubility Enhancement Technique:

-

Option A: pH Adjustment: If your experimental system allows, adjust the pH of your aqueous medium to be above 5.[1]

-

Option B: Co-solvent Addition: If you are not already using one, prepare your stock solution in a minimal amount of a biocompatible co-solvent like DMSO. When preparing the working solution, ensure the final concentration of the co-solvent is low enough to not affect your experimental outcome.

-

Option C: Cyclodextrin Complexation: Consider using a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin, to increase the aqueous solubility of this compound.[1]

-

-

Validate Experimental Readout:

-

Question: After implementing a solubility enhancement technique, are your experimental results consistent?

-

Action: Repeat your experiment using the new preparation method and analyze the consistency of your results.

-

Solution: If the results are now consistent, the solubility issue was likely the cause of the initial variability. If the inconsistency persists, you should investigate other experimental variables that could be contributing to the problem.

-

Data Presentation

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | 0.17 mg/mL | [1] |

| Water | 1 mg/mL | [2] |

| 0.1 M HCl | Slightly soluble | [1] |

| Aqueous Buffer (pH > 5) | Soluble | [1] |

| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 2.8 mg/mL | [1] |

| Ethanol | Soluble | [1] |

| DMSO | Soluble | [1] |

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Solution using a Co-solvent

This protocol describes a general method for preparing a solution of this compound for in vitro experiments using a co-solvent.

Methodology:

-

Accurately weigh the desired amount of this compound powder.

-

Add a minimal volume of a suitable co-solvent (e.g., DMSO) to the powder.

-

Vortex the mixture until the this compound is completely dissolved, resulting in a clear stock solution.

-

Prepare the final aqueous experimental medium (e.g., cell culture medium, buffer).

-

While gently stirring the aqueous medium, add the this compound stock solution dropwise to achieve the desired final concentration.

-

Ensure the final concentration of the co-solvent in the experimental medium is below the level known to cause toxicity or other artifacts in your specific assay (typically below 0.5% for DMSO in cell culture).

-

Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation

This protocol outlines the preparation of a this compound solution with enhanced aqueous solubility through complexation with 2-hydroxypropyl-β-cyclodextrin.

Methodology:

-

Prepare an aqueous solution of 2-hydroxypropyl-β-cyclodextrin at the desired concentration (e.g., 45% w/v).

-

Add the this compound powder to the cyclodextrin solution.

-

Stir the mixture at room temperature for a sufficient period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

-

After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved material.

-

The resulting clear solution contains the solubilized this compound-cyclodextrin complex and can be used for experiments or further diluted in an appropriate aqueous medium.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a suitable solubilization method can be visualized as follows:

References

- 1. This compound solid 7659-29-2 [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]

- 5. ijmsdr.org [ijmsdr.org]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

3,5-Dinitrocatechol stability and storage conditions.

This technical support guide provides essential information on the stability and storage of 3,5-Dinitrocatechol, along with troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2] Some suppliers also indicate storage at 2-8°C is acceptable.[3][4] It is crucial to store the compound in a tightly sealed container to prevent moisture absorption.

Q2: How long is this compound stable under recommended storage conditions?

When stored as a solid at -20°C, this compound has a shelf life of at least 4 years.[1] Another source suggests it is stable for 3 years at -20°C and for 2 years at 4°C.[2]

Q3: I need to prepare a stock solution. What are the recommended solvents and storage conditions for solutions?

This compound is soluble in DMSO and ethanol, and slightly soluble in water.[4] For stock solutions, it is recommended to store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[5] Aqueous solutions may be stored for several days at 4°C.[6][7]

Q4: Is this compound sensitive to light?

Yes, this compound is photosensitive.[6] It is important to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the physical characteristics of this compound?

This compound is a yellow, crystalline solid.[8]

Q6: What safety precautions should be taken when handling this compound?

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][9] It is recommended to use personal protective equipment, including a dust mask, eye shields, and gloves, when handling this compound.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify that the compound has been stored at the recommended temperature (-20°C for solid, -80°C or -20°C for solutions) and protected from light. Consider using a fresh vial of the compound. |

| Contamination of the stock solution. | Prepare a fresh stock solution using high-purity solvent. If using water as the solvent, consider filtering and sterilizing it.[5] | |

| Incorrect solvent used for the experiment, leading to poor solubility. | Ensure the solvent is appropriate for your experimental conditions. This compound has better solubility in DMSO and ethanol than in water.[4] | |

| Visible changes in the solid compound (e.g., color change, clumping). | Absorption of moisture or exposure to light. | Store the compound in a desiccator, especially in humid environments. Always ensure the container is tightly sealed and protected from light. |

| Age of the compound exceeding its stable shelf life. | Check the expiration date on the product. If it is old, it is advisable to purchase a new batch. | |